Disperse Red 74

Description

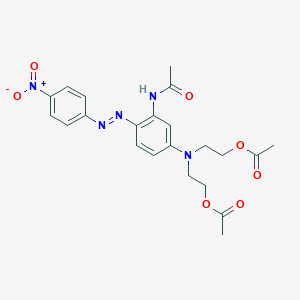

Structure

3D Structure

Properties

IUPAC Name |

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O7/c1-15(28)23-22-14-20(26(10-12-33-16(2)29)11-13-34-17(3)30)8-9-21(22)25-24-18-4-6-19(7-5-18)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWPUZMDITYESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024616 | |

| Record name | C.I. Disperse Red 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-74-0 | |

| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((3-Acetamido-4-((4-nitrophenyl)azo)phenyl)imino)diethyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Red 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[3-acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Red 74 molecular structure and formula C22H25N5O7

This technical guide provides an in-depth analysis of Disperse Red 74 (C.I. 113379) , focusing on its molecular architecture, synthesis, and specific relevance to pharmaceutical research—particularly in the contexts of metabolic toxicology, structural alerts (PAINS), and azo-linker chemistry for drug delivery systems.

Structural Properties, Synthesis, and Bio-Analytical Relevance

Chemical Identity & Structural Elucidation[1]

Disperse Red 74 is a synthetic azo dye belonging to the aminoazobenzene class. While primarily utilized in the textile industry for hydrophobic fibers, its molecular structure—characterized by an electron-withdrawing nitro group and an electron-donating dialkylamino group—makes it a critical reference compound for studying azo-reduction metabolism and chemical sensitization in drug development.

1.1 Core Identifiers

| Parameter | Specification |

| IUPAC Name | 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate |

| Molecular Formula | C₂₂H₂₅N₅O₅ |

| Molecular Weight | 471.46 g/mol |

| CAS Registry | 61703-11-5 |

| C.I.[1][2][3][4][5][6][7][8][9][10] Number | 113379 |

| SMILES | CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[O-] |

1.2 Structural Architecture

The molecule (C₂₂H₂₅N₅O₇) consists of three distinct pharmacophoric/chromophoric regions:

-

Acceptor Moiety (Diazo Component): A 3-acetamido-4-nitrobenzene ring. The nitro group (

) acts as a strong electron acceptor, inducing a bathochromic shift (reddening). The acetamido group ( -

Azo Linkage (

): The metabolic lynchpin. This bond is susceptible to cleavage by azoreductase enzymes (hepatic and colonic). -

Donor Moiety (Coupling Component): An aniline derivative substituted with two ethyl acetate chains (

). These ester groups increase lipophilicity (

Synthesis & Impurity Profiling

For researchers utilizing Disperse Red 74 as a standard in metabolic assays, understanding its synthesis is crucial for identifying potential impurities (e.g., unreacted aromatic amines) that may confound toxicity data.

2.1 Synthetic Pathway

The synthesis follows a classic diazotization-coupling sequence.

Step 1: Diazotization

The precursor 3-acetamido-4-nitroaniline is treated with sodium nitrite (

Step 2: Azo Coupling

The diazonium salt attacks the electron-rich para-position of the coupler, N,N-bis(2-acetoxyethyl)aniline . pH control (

Step 3: Esterification (Alternative Route) Some industrial routes couple the alcohol form first (N,N-bis(2-hydroxyethyl)aniline) and perform acetylation post-coupling using acetic anhydride.

2.2 Visualization: Synthetic Logic

Figure 1: Synthetic pathway of Disperse Red 74 via diazotization and coupling.

Biological Relevance in Drug Development[11][12]

While Disperse Red 74 is not a therapeutic agent, it serves as a high-value model compound in preclinical toxicology and drug delivery research due to its azo-linker chemistry.

3.1 Metabolic Activation: The Azoreductase Pathway

The primary relevance of Disperse Red 74 to pharma is its degradation by azoreductases . This mechanism mirrors the bio-activation of azo-prodrugs (e.g., Sulfasalazine, Balsalazide) used in treating Inflammatory Bowel Disease (IBD).

-

Mechanism: The azo bond is cleaved by NADH-dependent azoreductases (found in liver microsomes and colonic bacteria), releasing two primary aromatic amines.

-

Toxicological Implication: The cleavage products are potential mutagens.

-

Fragment A: 3-acetamido-4-nitroaniline (Potential nitro-aromatic toxicity).

-

Fragment B: N,N-bis(2-acetoxyethyl)-p-phenylenediamine (Sensitizer).

-

Experimental Protocol: In Vitro Azoreductase Assay

-

System: Human liver microsomes (HLM) or E. coli lysate.

-

Substrate: Disperse Red 74 (

). -

Cofactor: NADPH (

). -

Condition: Anaerobic incubation at

. -

Readout: Loss of parent (HPLC-UV at

) and formation of amines (LC-MS/MS).

3.2 Visualization: Metabolic Fate

Figure 2: Metabolic reduction of Disperse Red 74 yielding potentially toxic aromatic amines.

3.3 Structural Alerts & PAINS

In High-Throughput Screening (HTS), Disperse Red 74 represents a classic Pan-Assay Interference Compound (PAINS) candidate.

-

Mechanism: The highly conjugated azo system can absorb light at wavelengths overlapping with fluorescence assays, leading to false positives (inner filter effect).

-

Red Flag: Researchers encountering "hits" with similar aminoazobenzene cores must rigorously validate against aggregation or spectral interference.

Analytical Protocols

For the quantification of Disperse Red 74 in biological matrices (e.g., skin absorption studies or metabolic stability assays), the following LC-MS/MS method is recommended.

Methodology: LC-MS/MS Quantitation

| Parameter | Condition |

| Column | C18 Reverse Phase ( |

| Mobile Phase A | Water + |

| Mobile Phase B | Acetonitrile + |

| Gradient | |

| Flow Rate | |

| Ionization | ESI Positive Mode |

| MRM Transition |

Self-Validating Step:

Always monitor the retention time shift of the hydrolyzed metabolite. The diester side chains are susceptible to plasma esterases, converting the parent (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91895252, C.I. Disperse Red 74.[1][4][6][7][9][10][11][12] Retrieved from [Link][4]

-

European Chemicals Agency (ECHA). Substance Information: Disperse Red 74 (CAS 61703-11-5).[1] Retrieved from [Link][2]

- Zaharia, C. et al. (2014).Synthesis and characterization of some new azo dyes. (Contextual reference for azo-coupling mechanisms).

- Chequer, F. M. D. et al. (2011).Azo Dyes and Their Metabolites: Does the Discharge of the Azo Dye into Water Bodies Represent Human and Ecological Risks? In Advances in Treating Textile Effluent. (Toxicology of azo reduction).

Sources

- 1. C.I. Disperse Red 74 | C22H25N5O7 | CID 91895252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-Alanine, N-(3-(acetylamino)-4-(2-(4-nitrophenyl)diazenyl)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester | C22H25N5O7 | CID 109075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. lookchem.com [lookchem.com]

- 7. Disperse Red S-R / Disperse Red 74 - Disperse Dye, Textile Dyeing | Made-in-China.com [m.made-in-china.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. Manufacturer Supply Disperse Red 74 Disperse Scarlet S-GFL With Competitive Price, CasNo.61703-11-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cycolorant.com [cycolorant.com]

Technical Assessment: Disperse Red 74 Solubility & Physicochemical Profiling

Executive Summary

Disperse Red 74 (CAS 61703-11-5) is a heterocyclic azo dye characterized by its significant lipophilicity and electron-deficient aromatic core.[1][2] While primarily utilized in the textile industry for polyester dyeing, its relevance in pharmaceutical and toxicological research has surged due to its utility as a model electrophilic hapten in skin sensitization assays (e.g., Direct Peptide Reactivity Assay - DPRA).[1][2]

This technical guide defines the solubility profile of Disperse Red 74, delineating the thermodynamic causality governing its dissolution in organic solvents. It provides a self-validating Standard Operating Procedure (SOP) for precise solubility determination, essential for researchers utilizing this compound as a reference standard in toxicology or material science.[1][2]

Chemical Identity & Physicochemical Basis[1][3][4][5][6]

To predict and manipulate solubility, one must first deconstruct the solute's molecular architecture.[2] Disperse Red 74 acts as a "donor-acceptor" system, influencing its interaction with polar aprotic solvents.[1][2]

-

Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate[1][2]

-

Molecular Formula:

[1][2][3][4] -

Structural Features:

Thermodynamic Solubility Drivers (Hansen Solubility Parameters)

Disperse Red 74 dissolves not merely by "like dissolves like," but through specific intermolecular forces.[1][2] Its solubility is governed by the Hansen Solubility Parameters (HSP):

-

(Dispersion): High interaction with aromatic solvents (e.g., Toluene) due to the

- (Polarity): The nitro and ester groups create a permanent dipole, favoring polar aprotic solvents (e.g., Acetone, DMSO).[1][2]

- (Hydrogen Bonding): Moderate capability.[1][2] The amide hydrogen can act as a donor, while the ester oxygens act as acceptors.[2]

Solubility Profile in Organic Solvents[2]

The following data summarizes the solubility behavior of Disperse Red 74. Note that "High" solubility typically denotes >20 mg/mL, sufficient for most stock solution preparations in bio-assays.[2]

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO / DMF | Excellent | High dielectric constant stabilizes the polarized azo-nitro core; disrupts intermolecular dipole stacking.[1][2] |

| Ketones | Acetone | Good | Carbonyl dipoles interact favorably with the dye's nitro group; ester side chains match acetone's polarity. |

| Alcohols | Ethanol / Methanol | Moderate | Solubility is limited by the high energy cost of disrupting the solvent's H-bond network (cavitation energy).[1][2] |

| Chlorinated | Dichloromethane (DCM) | Good | Favorable dispersion forces ( |

| Hydrocarbons | Hexane | Poor | Lacks sufficient polarity to overcome the dye's crystal lattice energy. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; lack of ionizable groups at neutral pH prevents hydration.[1] |

Visualization: Solute-Solvent Interaction Mechanism

The diagram below illustrates the competing forces determining solubility.

Caption: Thermodynamic cycle of dissolution. Solubility occurs when Solvation Energy + Entropy overcomes Lattice Energy.[1][2]

Validated Experimental Protocol: Saturation Shake-Flask Method

Objective: To empirically determine the thermodynamic solubility of Disperse Red 74 in a specific organic solvent. Standard: Adapted from OECD Guideline 105.

Reagents & Equipment[1][2][3]

-

Disperse Red 74 Reference Standard (>95% purity).

-

0.45 µm PTFE Syringe Filters (Nylon is avoided due to potential dye adsorption).[1][2]

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Equilibration (The "Shake"):

-

Phase Separation:

-

Quantification:

Workflow Visualization

Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Application in Research: Toxicology & Drug Development[2]

While Disperse Red 74 is an industrial dye, its structure makes it a critical reference material in Investigative Toxicology .[2]

The Direct Peptide Reactivity Assay (DPRA)

Drug development professionals use Disperse Red 74 to validate in chemico skin sensitization assays.[1][2] The dye's electrophilic nature allows it to haptenize proteins, mimicking the mechanism of allergic contact dermatitis.[2]

-

Mechanism: The nitro-substituted aromatic ring acts as an electrophile.[1][2]

-

Reaction: It forms covalent bonds with nucleophilic amino acid residues (Cysteine or Lysine) in proteins.[1][2]

-

Readout: Depletion of free peptide is measured via HPLC, correlating to sensitization potential.[1][2]

Why Solubility Matters Here: The DPRA requires the test substance to be dissolved in a compatible vehicle (often Acetonitrile or Acetone/Water) at high concentrations (100 mM).[1][2] Understanding the solubility limits defined in Section 3 is crucial to prevent precipitation during the assay, which would yield false-negative toxicity results.[1][2]

References

-

National Institutes of Health (NIH) - PubChem. C.I.[1][2] Disperse Red 74 | C22H25N5O7.[1][2][4] Retrieved from [Link][1][2]

-

Balog, L. et al. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA). Toxicological Sciences. Retrieved from [Link]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (General reference for HSP theory utilized in Section 2).

Sources

- 1. C.I. Disperse Red 74 | C22H25N5O7 | CID 91895252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Disperse Red 74 | CAS#:61703-11-5 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Disperse Red 74 Spectral Characterization

Executive Summary

Disperse Red 74 (C.I. 113379) is a high-performance monoazo dye belonging to the "push-pull" class of chromophores. Characterized by a strong electron-withdrawing nitro group and an electron-donating dialkylamine, it exhibits significant nonlinear optical (NLO) properties and intense solvatochromism. While primarily utilized in the textile industry for dyeing polyester and acetate fibers due to its excellent sublimation fastness, its scientific value lies in its utility as a probe for polymer rigidity and conducting solvatochromic polarity assessments.

This guide provides a rigorous analysis of the absorption and emission spectra of Disperse Red 74, detailing the physicochemical mechanisms governing its optical behavior. It includes validated experimental protocols for spectral determination, ensuring reproducibility in research and development environments.

Chemical Identity & Structural Properties

Understanding the electronic structure of Disperse Red 74 is a prerequisite for interpreting its spectral data. The molecule features a donor-acceptor (

| Property | Detail |

| Common Name | Disperse Red 74 |

| C.I.[1][2][3][4][5] Number | 113379 |

| CAS Number | 61703-11-5 |

| Molecular Formula | |

| Molecular Weight | 471.46 g/mol |

| Chromophore Class | Push-Pull Monoazo (Nitro-Azo-Aniline derivative) |

| Key Substituents | Acceptor: 4-Nitro group ( |

Structural Significance

The presence of the 2-acetamido group ortho to the azo linkage is critical. It often forms an intramolecular hydrogen bond with the azo nitrogen, locking the molecule in a planar conformation. This planarity enhances

Spectroscopic Characterization

Absorption Spectrum

The absorption spectrum of Disperse Red 74 is dominated by a broad, intense band in the visible region, corresponding to the

- (Acetone): 510–525 nm (Typical for Rubine class disperse dyes)

- (Ethanol): ~515 nm

-

Molar Extinction Coefficient (

): Typically

Solvatochromism

Disperse Red 74 exhibits positive solvatochromism .[6] As solvent polarity increases, the excited state (which is more polar due to charge transfer) is stabilized more than the ground state, lowering the energy gap and causing a red shift.[6]

| Solvent | Polarity Index ( | Predicted Shift |

| Toluene | 2.4 | Hypsochromic (Blue) Shift |

| Acetone | 5.1 | Intermediate |

| Ethanol | 5.2 | Bathochromic (Red) Shift |

| DMF | 6.4 | Strong Bathochromic Shift |

Emission Spectrum (Fluorescence)

-

Quantum Yield (

): Extremely low ( -

Mechanism of Quenching: The excited state decays non-radiatively primarily through trans-cis photoisomerization . The azo bond rotates rapidly upon excitation, dissipating energy as heat rather than emitting a photon.

-

Induced Emission: Fluorescence can be "turned on" by restricting this rotation.

-

Rigid Matrices: In glassy polymers (e.g., PMMA below

) or at cryogenic temperatures (77 K), the rotation is sterically hindered, and weak fluorescence may be observed around 600–650 nm . -

Aggregation: Unlike some fluorophores, azo dyes often suffer from aggregation-caused quenching (ACQ) rather than aggregation-induced emission (AIE), unless specifically engineered.

-

Mechanism & Pathway Visualization

The following diagram illustrates the competition between radiative decay (fluorescence) and the dominant non-radiative isomerization pathway.

Caption: Energy pathway of Disperse Red 74 showing the dominance of rotational relaxation (isomerization) over fluorescence.

Experimental Protocols

These protocols are designed to be self-validating. If the controls fail (e.g., linearity

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the light-absorbing capacity of DR74 to standardize concentration measurements.

-

Stock Preparation:

-

Weigh 10.0 mg of Disperse Red 74 (purity >95%).

-

Dissolve in 100 mL of spectroscopic grade Acetone.

-

Sonicate for 10 mins to ensure complete dissolution.

-

Validation: Solution must be clear with no particulate matter.

-

-

Serial Dilution:

-

Prepare 5 dilutions ranging from

M to -

Tip: Keep absorbance values between 0.2 and 1.0 for maximum instrument linearity.

-

-

Measurement:

-

Instrument: Double-beam UV-Vis Spectrophotometer.

-

Baseline: Pure Acetone.

-

Scan Range: 300 nm – 700 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

-

Analysis:

-

Plot Absorbance (

) at -

Apply Beer-Lambert Law:

. -

Calculate slope (

). -

Acceptance Criteria: Linear regression

.

-

Protocol B: Solvatochromic Shift Assessment

Objective: Evaluate the polarity sensitivity of the dye.

-

Solvent Selection: Prepare 10

M solutions of DR74 in Toluene (Non-polar), Dichloromethane (Medium), and Ethanol (Polar/Protic). -

Acquisition: Record spectra for all three samples overlaid.

-

Data Processing:

-

Normalize spectra to maximum absorbance = 1.0.

-

Observe the shift in peak position (

). -

Expected Result:

.

-

Applications in Research & Development

Nonlinear Optics (NLO)

Disperse Red 74, like its analog Disperse Red 1, is a prime candidate for Second Harmonic Generation (SHG) materials.

-

Mechanism: The high dipole moment (

) and hyperpolarizability ( -

Application: Doping into PMMA or Polyimide matrices to create electro-optic modulators.

Polymer Dynamics Probe

Because the trans-cis isomerization requires free volume, the rate of this reaction tracks with the rigidity of the surrounding matrix.

-

Technique: Monitor the absorbance decay upon irradiation (pumping) and recovery (relaxation).

-

Insight: Used to measure the Glass Transition Temperature (

) and physical aging of polymers at the molecular level.

References

-

World Dye Variety. (2012). Disperse Red 74 Properties and Structure. Retrieved from

-

MedChemExpress. Disperse Red 74 Product Information and Safety. Retrieved from

-

LookChem. Disperse Red 74 CAS 61703-11-5 Data. Retrieved from

-

ResearchGate. Solvatochromism and Absorption Spectra of Azo Dyes. (General reference for azo dye solvatochromism mechanisms). Retrieved from

-

AAT Bioquest. Spectral Analysis of Disperse Red Analogs. Retrieved from

Sources

Technical Synthesis Guide: Disperse Red 74 (CAS 1533-74-0)

Executive Technical Summary

Disperse Red 74 (CAS 1533-74-0) is a high-performance azo dye characterized by an acetamido-functionalized coupling component. Unlike simpler congeners (e.g., Disperse Red 1), the presence of the ortho-acetamido group on the coupling ring imparts steric protection and alters the electronic absorption manifold, making it a critical standard for studying azo-reductase metabolism, polymer matrix stability, and solvatochromic behaviors in drug delivery systems.

Chemical Identity:

-

IUPAC Name: 2,2'-((4-((E)-(4-nitrophenyl)diazenyl)-3-acetamidophenyl)azanediyl)bis(ethane-2,1-diyl) diacetate

-

Molecular Formula:

[1][2][3][4] -

Key Structural Features: Electron-withdrawing nitro group (D-

-A system), Acetamido steric lock, Bis-acetoxyethyl solubility tails.

This guide details a research-grade synthesis protocol designed for high purity (>98%) rather than industrial yield, prioritizing mechanistic control and self-validating checkpoints.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent Azo Coupling strategy. The molecule is bisected at the diazenyl linkage (

-

Fragment A (Electrophile): 4-Nitrobenzenediazonium chloride. Generated in situ via diazotization of p-nitroaniline.

-

Fragment B (Nucleophile): 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline.

-

Note: If the specific acetoxy-coupler is unavailable, it is synthesized via the acetylation of 3-acetamido-N,N-bis(2-hydroxyethyl)aniline.

-

Reaction Pathway Diagram

Figure 1: Convergent synthesis pathway for Disperse Red 74.

Experimental Protocol

Phase 1: Preparation of the Diazo Component

Objective: Generate the electrophilic 4-nitrobenzenediazonium cation. Criticality: Temperature control is non-negotiable to prevent phenol formation (decomposition).

Reagents:

-

p-Nitroaniline (13.8 g, 0.1 mol)

-

Hydrochloric Acid (37%, 30 mL)

-

Sodium Nitrite (7.0 g, 0.102 mol)

-

Sulfamic Acid (solid)

Procedure:

-

Dissolution: In a 500 mL beaker, disperse 13.8 g of p-nitroaniline in 30 mL concentrated HCl and 100 mL distilled water. Heat to 60°C to dissolve, then crash cool to 0–2°C in an ice-salt bath. The amine hydrochloride will precipitate as a fine suspension.

-

Why: Fine precipitation ensures high surface area for rapid diazotization kinetics.

-

-

Diazotization: Dropwise add a solution of Sodium Nitrite (7.0 g in 20 mL water) while maintaining temperature below 5°C .

-

Validation (Starch-Iodide): Stir for 30 minutes. Test with starch-iodide paper. It must turn blue immediately (excess

). -

Quenching: Add solid Sulfamic Acid in small spatulas until the starch-iodide test is negative (no blue color).

-

Why: Excess nitrous acid will nitrosate the coupling component or cause side reactions. This step is critical for purity.

-

-

Clarification: Filter the cold solution rapidly through glass wool to remove any undissolved impurities. Keep the filtrate at 0°C.

Phase 2: Preparation of the Coupling Component

Objective: Synthesize 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline. Note: If starting from the dihydroxy precursor (CAS 22031-33-0).

Reagents:

-

3-Acetamido-N,N-bis(2-hydroxyethyl)aniline (23.8 g, 0.1 mol)

-

Acetic Anhydride (25 mL, excess)

-

Pyridine (Catalytic) or Sodium Acetate

Procedure:

-

Dissolve the dihydroxy aniline derivative in 50 mL acetic acid.

-

Add 25 mL Acetic Anhydride and reflux for 2 hours.

-

Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The di-polar hydroxyl spot should disappear, replaced by a less polar ester spot.

-

Cool and pour into ice water. Neutralize with Sodium Bicarbonate. Extract with Ethyl Acetate if oil separates, or use directly if coupling in acetic acid media (see Phase 3).

Phase 3: The Coupling Reaction

Objective: Form the azo bond via Electrophilic Aromatic Substitution. Mechanism: The diazonium ion attacks the electron-rich ring of the coupler para to the amine. The acetamido group directs para but the tertiary amine is the stronger activator.

Procedure:

-

Setup: Dissolve the prepared Coupler (approx. 0.1 mol) in 200 mL dilute acetic acid (or methanol/water mixture). Cool to 0–5°C.[5][6][7]

-

pH Adjustment: Check pH. It should be acidic. Add Sodium Acetate solution to buffer the system to pH 4.0–5.0 .

-

Why: At pH < 3, the amine coupler is protonated (

) and deactivates the ring. At pH > 7, the diazonium salt forms unreactive diazotates. The window 4–5 is mathematically optimal.

-

-

Addition: Slowly add the cold Diazonium solution (from Phase 1) to the Coupler solution over 45 minutes. Maintain temp < 10°C.

-

Observation: A deep red precipitate will form immediately.

-

Completion: Stir for 2 hours. Spot test on filter paper: The rim should be colorless (indicating no excess diazo or coupler, depending on stoichiometry).

Phase 4: Purification & Isolation

-

Filtration: Filter the crude red solid under vacuum.

-

Washing:

-

Wash 3x with cold water (remove salts).

-

Wash 1x with dilute Sodium Bicarbonate (remove acid traces).

-

-

Recrystallization (The Research Standard):

-

Dissolve crude solid in boiling Ethanol or Acetone.

-

Hot filter to remove insolubles.[8]

-

Allow to crystallize slowly at room temperature, then 4°C.

-

Yield: Expect 60–75%.

-

Appearance: Dark red/brown crystalline powder.

-

Analytical Validation (QC)

Researchers must validate the synthesized compound before use in biological or materials assays.

| Method | Expected Signal | Mechanistic Confirmation |

| H-NMR (DMSO-d6) | Three acetyl methyl groups (1 amide, 2 esters). | |

| H-NMR (Aromatic) | p-substituted nitrobenzene ring. | |

| FT-IR | 1735 | Confirms acetylation of ethyl tails. |

| FT-IR | 1515, 1340 | Confirms presence of nitro group. |

| UV-Vis | Intense | |

| HPLC | Single Peak (>98% Area) | Absence of unreacted p-nitroaniline (toxic). |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of Disperse Red 74.

Safety & Toxicology (E-E-A-T)

-

Azo Precursors: p-Nitroaniline is toxic and a potential mutagen. Handle in a fume hood.

-

Diazo Risks: Dry diazonium salts can be explosive. Never let the intermediate dry out; process immediately in solution.

-

Product Handling: Disperse Red 74 is an azo dye.[2][9] While used in consumer goods, research-grade pure powders can be inhalation hazards. Use N95/P100 respiratory protection during weighing.

-

Waste Disposal: Aqueous waste contains diazo residues. Treat with NaOH and bleach (hypochlorite) to destroy azo bonds before disposal, according to local EHS regulations.

References

-

World Dye Variety . C.I.[2][6] Disperse Red 74 Structure and Properties. Retrieved from [Link]

- Peters, A. T. (1975). The Chemistry of Disperse Dyes. In The Chemistry of Synthetic Dyes. Academic Press. (Foundational text on p-nitroaniline azo coupling kinetics).

-

Jaskot, R. H., et al. (1994).[1] Toxicity of an anthraquinone violet dye mixture...[1] (Cited for toxicological context of disperse dyes).[1] Fundamental and Applied Toxicology, 22(1), 103-112.[1]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Disperse Red 74 | CAS#:61703-11-5 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. ajol.info [ajol.info]

- 6. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Disperse Red 74: Photophysical Profile & Utility in Drug Development

[1]

Executive Summary

Disperse Red 74 (DR74) is often dismissed as a mere textile colorant, yet its molecular architecture offers a high-fidelity surrogate for lipophilic Active Pharmaceutical Ingredients (APIs) in formulation science.[1][2] This guide analyzes DR74 not as a dye, but as a photophysical probe and metabolic substrate .[1]

For the drug development professional, DR74 serves three critical functions:

-

Formulation Surrogate: Its high lipophilicity (LogP ~4.[1][2]1) and distinct spectral signature make it an ideal tracer for encapsulating hydrophobic drugs in lipid nanoparticles (LNPs) or polymeric micelles.[2]

-

Metabolic Probe: It functions as a standard substrate for azo-reductase activity, essential for assessing colonic drug delivery systems.[1][2]

-

Quenching Agent: Its rapid trans-cis photoisomerization pathway renders it an effective non-fluorescent quencher in FRET-like mechanistic studies.[1][2]

Molecular Architecture & Electronic Structure

The "Push-Pull" Chromophore

DR74 (CAS: 61703-11-5) belongs to the class of donor-acceptor (push-pull) azo compounds.[1][2] Its photophysics are governed by the electronic communication between the electron-withdrawing nitro group and the electron-donating amine across the azo bridge.

-

Acceptor (A): Nitro group (

) at the para position of the phenyl ring.[2] -

Bridge: Azo linkage (

).[1][2][3] -

Donor (D): Dialkylamino group (specifically N-substituted ethyl acetate moieties) on the opposing phenyl ring.[1][2]

Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate.[1][2]

Electronic Consequence

This A-

Photophysical Characterization

Absorption & Solvatochromism

Unlike simple azobenzene, which absorbs in the UV, the push-pull nature of DR74 shifts its absorption well into the visible spectrum.

| Parameter | Value / Characteristic | Mechanistic Insight |

| 510 – 520 nm | Corresponds to the | |

| ~480 – 490 nm (Aggregated) | Hypsochromic shift due to H-aggregation (stacking) in aqueous environments.[1][2] | |

| Extinction Coeff.[1][2] ( | ~30,000 - 45,000 M⁻¹cm⁻¹ | High molar absorptivity allows for detection at nanomolar concentrations.[1][2] |

| Solvatochromism | Positive | Red-shift observed in polar aprotic solvents (e.g., DMSO) due to stabilization of the polar excited ICT state.[1] |

Fluorescence Quenching & Photoisomerization

DR74 is effectively non-fluorescent (

-

Mechanism: Upon excitation (

), the molecule undergoes rapid structural relaxation toward a conical intersection.[1] -

Pathway: The dominant relaxation channel is rotation around the

bond (photoisomerization from trans to cis), followed by fast thermal reversion.[1][2] -

Utility: This property makes DR74 an excellent dark quencher or a probe where fluorescence absence indicates intact dye, and fluorescence recovery (of a partner probe) indicates dye release or degradation.[1]

Visualization: The Photophysical Cycle

Caption: The excitation cycle of DR74. Note the dominant non-radiative decay pathways (Isomerization/Heat) that preclude fluorescence.

Experimental Protocols for Drug Development

Protocol A: Lipophilicity Surrogate Assessment (LogP)

Objective: Use DR74 to validate the encapsulation efficiency of a lipid nanoparticle (LNP) formulation intended for a hydrophobic drug (e.g., Paclitaxel).[2]

Rationale: DR74's LogP (~4.[1][2]1) mimics poorly water-soluble drugs.[1][2] Its strong color allows visual confirmation of encapsulation (red pellet vs. clear supernatant).[1][2]

Workflow:

-

Preparation: Dissolve DR74 in Ethanol (stock 1 mg/mL).

-

Formulation: Mix stock with lipids (e.g., DOTAP/Cholesterol) and perform solvent injection into PBS.

-

Purification: Dialyze (MWCO 10kDa) or centrifuge (Ultra-filter) to remove free dye.

-

Quantification:

Protocol B: Azo-Reductase Metabolic Stability Assay

Objective: Determine if a colon-targeted delivery system protects the payload from gut microbiota.[1][2] DR74 is susceptible to cleavage by bacterial azoreductases, losing its color upon degradation.[1]

Reagents:

Step-by-Step:

-

Incubation: Mix DR74-loaded formulation (100 µM eq.) with activated cecal slurry in anaerobic PBS (pH 7.4).

-

Time-Course: Aliquot samples at t = 0, 30, 60, 120 min.

-

Quenching: Add ice-cold Acetonitrile to stop enzymatic activity and precipitate proteins.

-

Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (Detection @ 510 nm).

-

Interpretation:

Visualization: Metabolic Fate Pathway[1][2]

Caption: The reductive cleavage of DR74. Loss of the azo bond destroys the chromophore (color bleaching), serving as a readout for metabolic stability.

Safety & Handling (E-E-A-T)

While DR74 is a model compound, it must be treated with the rigor of a toxicological agent.

-

Azo Cleavage Hazard: The metabolites (aromatic amines) are potential genotoxins.[2][4] All metabolic assays must be conducted in a fume hood with proper waste disposal (incineration).[1][2]

-

Staining: The dye is highly persistent on surfaces. Use glass or stainless steel; avoid plastics for containment unless they are disposable.[1][2]

References

-

ChemSrc. Disperse Red 74 - Physicochemical Properties and CAS 61703-11-5 Verification. [Link][1][2]

-

PubChem. Compound Summary: C.I. Disperse Red 74 (Structure and Computed Properties). [Link][2]

-

ResearchGate (Review). Reductive metabolism of azo dyes and drugs: Toxicological implications.[1][2][4] (Contextual grounding for Protocol B). [Link]

-

MDPI (Polymers). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing. (Source for absorption maxima and structural variants). [Link][2][5]

-

World Dye Variety. Disperse Red 74 Properties and Applications. [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. Disperse Red 74 | C22H25N5O7 | CID 91895252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disperse Red 74|61703-11-5|lookchem [lookchem.com]

Disperse Red 74: A Benchmarking Model for Azo-Reductase Activity and Haptenization Kinetics

The following technical guide is structured to serve as a definitive reference for using Disperse Red 74 (DR74) as a model compound in pharmaceutical and toxicological research.

Technical Guidance for Drug Development & Toxicology [1]

Executive Summary

Disperse Red 74 (DR74) (C.I. 11134) is a mono-azo dye frequently utilized as a reference standard in metabolic stability assays and immunotoxicology screening.[1] While historically categorized as a textile colorant, its specific structural motif—a nitro-substituted azobenzene—renders it an ideal chemical probe for validating reductive enzyme systems (azo-reductases) in hepatic and microbiome models.[1]

For drug development professionals, DR74 serves two critical functions:

-

Prodrug Activation Modeling: It acts as a chromogenic surrogate for testing the reductive cleavage capacity of the gut microbiome, a mechanism essential for azo-prodrugs (e.g., sulfasalazine).[1]

-

Sensitization Screening: Its electrophilic nature allows it to serve as a model hapten in Direct Peptide Reactivity Assays (DPRA) for predicting skin sensitization potential of novel API formulations or excipients.[1]

Chemical Identity & Physicochemical Profile

Understanding the solubility and spectral properties of DR74 is prerequisite for accurate detection in biological matrices.[1]

| Property | Specification | Relevance to Protocol |

| CAS Number | 61703-11-5 | Unique identifier for procurement. |

| Molecular Formula | Basis for mass spectrometry (MS) monitoring.[1] | |

| MW | 471.46 g/mol | Calculation of molar concentrations.[1] |

| Chromophore | Nitro-azobenzene | Strong absorbance at ~450–500 nm (solvent dependent).[1] |

| Solubility | Lipophilic (LogP ~4.[1]1) | Critical: Requires organic co-solvent (DMSO/MeOH) for aqueous buffers.[1] Insoluble in pure water.[1] |

| Key Moiety | 4-Nitro group | Electron-withdrawing group that facilitates reductive cleavage.[1] |

Mechanistic Utility: The Azo-Cleavage Pathway

The primary value of DR74 in research is its predictable degradation under reductive conditions.[1] The azo bond (

Pathway Logic[1][2]

-

Substrate Recognition: The hydrophobic dye enters the catalytic site of the azoreductase (often NADPH-dependent).[1]

-

Electron Transfer: Four electrons are transferred to the azo linkage.[1]

-

Cleavage: The bond breaks, releasing two primary aromatic amines.[1]

DOT Diagram 1: Reductive Cleavage Pathway of Disperse Red 74

Caption: Stepwise reduction of DR74 by azoreductase enzymes yielding 4-nitroaniline and a phenylamine derivative.[1][2]

Experimental Protocols

Protocol A: Validation of Gut Microbiome Azo-Reductase Activity

Purpose: To verify the metabolic competence of a fecal slurry or bacterial culture before testing a novel azo-prodrug.[1] DR74 acts as the positive control.[1]

Reagents:

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4), pre-reduced (anaerobic).

-

Substrate Stock: 10 mM DR74 in DMSO.

-

Biological System: 10% Human Fecal Slurry (HFS) or E. coli lysate.[1]

-

Cofactor: NADPH (1 mM final) – Required for cell-free lysates; not needed for whole bacteria.[1]

Workflow:

-

Preparation: Degas all buffers with Nitrogen (

) for 30 mins to ensure anaerobic conditions (oxygen inhibits many azoreductases). -

Incubation:

-

Mix

of HFS/Lysate with -

Incubate at

under anaerobic conditions.

-

-

Sampling: At T=0, 15, 30, 60, and 120 mins.

-

Quenching: Add

ice-cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 mins. -

Analysis: Inject supernatant into HPLC.

Self-Validating Check:

-

T=0 Control: Must show a distinct peak at ~480 nm (DR74).

-

Negative Control: Heat-inactivated HFS + DR74 must show no degradation.

-

Positive Result: Disappearance of the 480 nm peak and appearance of a UV peak at ~230-240 nm (corresponding to 4-nitroaniline).[1]

Protocol B: Direct Peptide Reactivity Assay (DPRA) for Sensitization

Purpose: To assess the electrophilic reactivity of DR74 towards skin proteins, predicting allergic contact dermatitis risk.[1]

Workflow:

-

Peptide Stock: Prepare synthetic peptides containing Cysteine (Cys) or Lysine (Lys) at 0.5 mM in phosphate buffer.[1]

-

Reaction:

-

Quantification: Measure the depletion of the unreacted peptide peak area using HPLC-UV (220 nm).

-

Calculation:

[1][2]-

>13.89% depletion (Cys) indicates high reactivity (sensitizer).[1]

-

DOT Diagram 2: Experimental Workflow for Metabolic Stability

Caption: Step-by-step workflow for assessing DR74 metabolic stability in anaerobic biological matrices.

Analytical Methods & Data Presentation

Quantitative rigor requires specific detection parameters.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

).[1] -

Gradient: 10% B to 90% B over 10 mins.

-

Detection:

Data Reporting Template:

| Time (min) | Parent Area (480nm) | Metabolite Area (240nm) | % Remaining |

|---|---|---|---|

| 0 | 1,500,000 | < LOD | 100% |

| 30 | 900,000 | 200,000 | 60% |

| 60 | 300,000 | 550,000 | 20% |

| 120 | < LOD | 800,000 | 0% |[1]

Safety & Handling

-

Toxicity: DR74 is an azo dye; its cleavage product, 4-nitroaniline, is toxic and a potential mutagen.[1] Handle as a hazardous chemical.[1]

-

PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Waste: All reaction mixtures containing DR74 must be disposed of as hazardous chemical waste, not down the sink.

References

-

European Chemicals Agency (ECHA). Disperse Red 74 - Substance Information and Registration Dossier.[1] Available at: [Link][1]

-

Platzek, T., et al. (1999).[1] Formation of carcinogenic aromatic amines from azo dyes by skin bacteria in vitro.[1] Human & Experimental Toxicology.[1] [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA).[1] OECD Publishing.[1] [Link][1]

-

Stingley, R.L., et al. (2010).[1] Reduction of azo dyes by human intestinal bacteria.[1] International Journal of Medical Microbiology.[1] [Link]

Sources

Photophysical Characterization of Disperse Red 74: Quantum Yield & Solvatochromic Dynamics

The following technical guide details the photophysical characterization of Disperse Red 74 , focusing on its quantum yield dynamics, solvatochromic behavior, and the mechanistic principles governing its emission properties.

Executive Summary

Disperse Red 74 (DR74) (C.I. 113379) is a donor-acceptor (push-pull) azo dye widely utilized in textile dyeing and nonlinear optical (NLO) applications. Unlike rigid fluorophores (e.g., Rhodamines), DR74 exhibits negligible fluorescence in low-viscosity solvents (Quantum Yield,

This guide provides the theoretical framework and experimental protocols required to characterize DR74, emphasizing that its quantum yield is not a static constant but a dynamic variable highly dependent on solvent viscosity and environmental rigidity.

Chemical Identity & Photophysical Mechanism

Structural Basis

-

Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate

-

Chromophore Type: Pseudo-stilbene Azo Dye (Push-Pull system).

-

Donor: Dialkylamine group.

-

Acceptor: Nitro group (

).

The Non-Radiative Sink (Why is low)

Upon photoexcitation (

Key Insight: DR74 acts as a molecular rotor . Its quantum yield is directly proportional to the viscosity of the medium (

Mechanistic Pathway Diagram

Experimental Methodology: Measuring Low Quantum Yields

Since DR74 is weakly fluorescent, standard single-point measurements will yield high error. The Comparative Slope Method is required.

Reference Standard Selection

Select a reference standard with absorption/emission characteristics similar to DR74 but with a known, stable QY.

-

Primary Standard: Rhodamine 101 (

in Ethanol) or Cresyl Violet ( -

Note: Avoid Fluorescein due to pH sensitivity and spectral mismatch.

Protocol Workflow

-

Preparation: Prepare stock solutions of DR74 and Reference in the same solvent if possible, or correct for refractive index (

). -

Absorbance Tuning: Prepare a dilution series (5 concentrations) for both dye and reference.

-

Critical: Absorbance at excitation wavelength (

) must be kept below 0.1 OD (ideally 0.02–0.08) to avoid inner-filter effects.

-

-

Acquisition: Record integrated fluorescence intensity (

) for each dilution. -

Calculation: Plot Integrated Fluorescence (

) vs. Absorbance (

Experimental Workflow Diagram

Solvatochromic Data & Solvent Effects

While exact QY values for DR74 are rarely tabulated due to their low magnitude, the absorption maxima (

Solvatochromic Shifts (Absorption)

Data derived from spectral analysis of analogous push-pull azo dyes (e.g., Disperse Red 1, DR74).

| Solvent Type | Specific Solvent | Expected | Mechanism of Quenching | |

| Non-Polar | Hexane / Cyclohexane | ~460 - 470 | Fast Isomerization | |

| Polar Aprotic | Acetone | ~485 - 490 | ICT Stabilization | |

| Polar Aprotic | DMSO / DMF | ~510 - 520 | Strong ICT / H-bonding | |

| Polar Protic | Ethanol / Methanol | ~490 - 500 | H-bond quenching | |

| Viscous | Ethylene Glycol / Glycerol | ~500 | Rotation Hindered |

Viscosity Dependence (The "Turn-On" Effect)

In drug development and biological imaging, DR74-like probes are often used to map microviscosity. The quantum yield follows the Förster-Hoffmann equation:

Where:

- = Viscosity

- = Sensitivity factor (typically 0.5 – 0.7 for azo dyes)

Research Insight: If you observe unexpected fluorescence from DR74 in a biological sample, it likely indicates the dye has partitioned into a rigid lipid membrane or bound to a hydrophobic protein pocket, restricting its rotation.

References

-

Chemical Identity & Structure: PubChem. C.I.[1][2][3][4] Disperse Red 74.[2][3][4][5][6][7][8][9][10] National Library of Medicine. [Link]

-

Mechanisms of Azo Dye Fluorescence: Yoshino, J., et al. (2013). Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction. Dalton Transactions. [Link]

-

Standard QY Measurement Protocols: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

-

Viscosity Dependence of Azo Dyes: Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry. [Link]

-

Solvatochromism of Disperse Dyes: Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes (Comparative methodology reference). ResearchGate. [Link]

Sources

- 1. CN101709177A - Waterborne digital ink-jet printing sublimation ink and preparation method thereof - Google Patents [patents.google.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Comprehensive Health and Safety Protocol for C.I. Disperse Red 74 in Research Laboratories

[1]

Executive Summary & Chemical Identity

C.I. Disperse Red 74 (CAS: 61703-11-5) is a synthetic azo dye predominantly used in textile research and materials science for its hydrophobic dyeing properties.[1] Unlike water-soluble ionic dyes, Disperse Red 74 is lipophilic, facilitating its penetration into synthetic polymers (e.g., polyester, acetate) and biological lipid structures.[1]

While valuable for its chromophoric stability, its azo linkage (-N=N-) presents specific toxicological risks—primarily skin sensitization and the potential for reductive cleavage into toxic aromatic amines.[1][2][3] This guide establishes a self-validating safety protocol for researchers handling this compound.

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate |

| CAS Number | 61703-11-5 |

| C.I.[1][2][4][5][6][7][8][9][10] Number | 113379 |

| Molecular Formula | C₂₂H₂₅N₅O₇ |

| Molecular Weight | 471.46 g/mol |

| Physical State | Dark reddish-brown powder |

| Solubility | Soluble in acetone, ethanol, DMF; Insoluble in water |

| Primary Hazard | Skin Sensitizer (Cat 1), Potential Mutagenic Cleavage Products |

Hazard Mechanism & Toxicology

To implement effective safety controls, one must understand the mechanism of toxicity, not just the classification.[1]

The Azo Cleavage Risk

The primary systemic risk associated with Disperse Red 74 is the metabolic breakdown of the azo bond.[1] Upon ingestion or significant dermal absorption, azoreductase enzymes (present in skin microflora and the liver) can reductively cleave the molecule.[1]

Mechanistic Pathway:

-

Intact Dye: Lipophilic, absorbed through skin/lungs.[1]

-

Reduction: Azoreductase cleaves the -N=N- bond.[1]

-

Metabolites: Releases p-nitroaniline derivatives and substituted phenylenediamines.[1]

-

Note: p-Nitroaniline is toxic by inhalation, ingestion, and skin contact, with potential mutagenic effects.[1]

-

Sensitization (Allergic Contact Dermatitis)

Disperse dyes are among the most common textile allergens. Disperse Red 74 acts as a hapten .[1] It is too small to induce an immune response alone, but its lipophilicity allows it to penetrate the stratum corneum, where it binds to skin proteins (carrier).[1] This hapten-protein complex is recognized by T-cells, leading to sensitization.[1] Subsequent exposure triggers a Type IV hypersensitivity reaction.[1]

Diagram 1: Biological Interaction & Hazard Pathway

Caption: Pathways of toxicity showing metabolic cleavage to amines and immunological sensitization.[1]

Risk Assessment & Engineering Controls

The hierarchy of controls must be applied rigorously. Because Disperse Red 74 is a fine powder, inhalation and surface contamination are the critical control points.[1]

Engineering Controls (Primary Barrier)[1]

-

Powder Handling: ALL weighing and transfer of dry powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

-

Velocity: Face velocity should be maintained between 80–100 fpm (0.4–0.5 m/s).

-

Reasoning: The particle size of disperse dyes allows them to remain airborne; inhalation bypasses the skin barrier, delivering the dye directly to the systemic circulation.[1]

-

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Disperse dyes are often static-prone, leading to "jumping" powder that contaminates surfaces.[1]

Personal Protective Equipment (Secondary Barrier)

Do not rely on standard latex gloves. The lipophilic nature of Disperse Red 74 allows it to permeate compromised or unsuitable glove materials.[1]

-

Gloves: Double-gloving is recommended.[1]

-

Respiratory: If engineering controls fail or during spill cleanup outside a hood:

-

Clothing: Lab coat (buttoned to neck) and closed-toe shoes. Tyvek sleeves are recommended if handling large quantities to prevent wrist exposure.

Operational Procedures (SOP)

Solubilization & Use

Disperse Red 74 is hydrophobic.[1][3][11] Common solvents include Acetone, Ethanol, and DMF.[1]

-

Solvent Selection: Prefer Ethanol or Acetone over DMF (dimethylformamide) when possible, as DMF itself is a potent reproductive toxin and increases the transdermal absorption of the dye.[1]

-

Vessel Labeling: All secondary containers must be labeled "WARNING: AZO DYE - SENSITIZER."[1]

Waste Management

Disposal must prevent environmental release due to the persistence of azo structures in aquatic environments.[1]

-

Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (incineration stream).[1] Do not use regular trash.[1]

-

Liquid Waste: Collect in a dedicated "Organic Waste - Halogen Free" carboy (unless halogenated solvents are used).[1]

-

Segregation: NEVER mix azo dye waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[1] This can trigger uncontrolled oxidation or formation of explosive intermediates.[1]

Diagram 2: Safe Handling Workflow

Caption: Step-by-step decision workflow for safe handling from preparation to disposal.

Emergency Response Protocols

Spill Cleanup Logic

Azo dye powders are notoriously difficult to clean because they smear and stain instantly upon contact with moisture.[1]

Protocol:

-

Dry Powder Spill:

-

Liquid Spill:

Exposure First Aid[1]

-

Skin Contact: Wash immediately with soap and copious water.[1][8] Do not use solvent (alcohol/acetone) to clean skin; this increases absorption.

-

Eye Contact: Flush for 15 minutes. The dye is a particulate irritant.[1]

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.[1]

Diagram 3: Spill Response Logic Tree

Caption: Decision logic for responding to dry vs. liquid spills to prevent spreading contamination.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 91895252, C.I.[1] Disperse Red 74.[1][3][4][5] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Disperse Red 74 (CAS 61703-11-5).[1][4][12] Retrieved from [Link][1]

-

Platzek, T., et al. (1999).[1][2] Formation of carcinogenic aromatic amines from azo dyes by human skin bacteria in vitro. Human & Experimental Toxicology. (Cited for mechanism of azo cleavage).[2]

-

Hatch, K. L., & Maibach, H. I. (2000).[1][2] Textile dye dermatitis: a review. Journal of the American Academy of Dermatology.[1] (Cited for sensitization risks of disperse dyes).[2][7][9][11]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. C.I. Disperse Red 74 | C22H25N5O7 | CID 91895252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Disperse dyes and footwear [satra.com]

- 10. researchgate.net [researchgate.net]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. Disperse Red 74 | 61703-11-5 [chemicalbook.com]

Methodological & Application

Application Note: Evaluating Disperse Red 74 as a Novel Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the systematic evaluation of Disperse Red 74, a commercially available azo dye, as a potential novel fluorescent probe for biological imaging. While Disperse Red 74 has established applications in the textile industry, its photophysical properties and utility in a research context, particularly as a fluorescent probe, are not well-documented. This application note, therefore, deviates from a standard protocol for a known fluorophore. Instead, it presents a complete workflow for the characterization and validation of a candidate molecule for fluorescence microscopy. We provide detailed, self-validating protocols for determining its core photophysical properties—such as excitation and emission spectra, quantum yield, and photostability—and for assessing its performance in live-cell imaging, including cytotoxicity and subcellular localization. This guide is designed to empower researchers to rigorously assess the suitability of Disperse Red 74, or any uncharacterized dye, for their specific imaging and drug development applications.

Introduction: The Quest for New Fluorophores

The field of cellular imaging is in constant pursuit of novel fluorescent probes with improved brightness, photostability, and unique spectral properties. These probes are indispensable tools for visualizing subcellular structures, tracking dynamic cellular processes, and for high-throughput screening in drug discovery. Disperse Red 74 is a single azo dye with the chemical formula C22H25N5O7[1]. As a "disperse" dye, it is characterized by its low water solubility and its ability to be finely dispersed in a medium to stain hydrophobic materials like polyester[1][2]. This inherent hydrophobicity suggests a potential for partitioning into lipid-rich environments within cells, such as membranes or lipid droplets.

However, a thorough review of the scientific literature reveals a significant gap: there is no published data on the key fluorescence properties of Disperse Red 74. While some vendors may list it under "fluorescent dyes," critical parameters like excitation and emission maxima remain uncharacterized[3]. Azo dyes, as a class, are generally known for their vibrant colors due to light absorption, but most are not fluorescent[4]. Fluorescence in azo compounds is rare but can be induced through specific chemical modifications[5].

This guide, therefore, takes a foundational approach. It outlines the necessary experimental journey to take an uncharacterized compound like Disperse Red 74 from the shelf to the microscope, establishing its potential utility as a fluorescent probe.

Part I: Foundational Photophysical Characterization

Before any cellular application, the fundamental photophysical properties of Disperse Red 74 must be determined. These parameters dictate the proper instrument settings for imaging and provide a quantitative measure of the probe's performance.

Key Photophysical Parameters: What to Measure

The performance of a fluorescent probe is defined by several key metrics. A summary of these, with their significance, is presented below. For Disperse Red 74, these values are currently undetermined.

| Parameter | Symbol | Significance | Status for Disperse Red 74 |

| Excitation Maximum | λex | Wavelength of light most efficiently absorbed by the dye. | To Be Determined (TBD) |

| Emission Maximum | λem | Wavelength of peak fluorescence intensity. | TBD |

| Molar Extinction Coefficient | ε | A measure of how strongly the dye absorbs light at a given wavelength. | TBD |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | TBD |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. | TBD |

| Photostability | - | The resistance of the dye to photochemical degradation upon exposure to light. | TBD |

Protocol 1: Determining Excitation and Emission Spectra

This protocol describes how to measure the primary spectral characteristics of Disperse Red 74 using a spectrofluorometer.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical as the polarity of the environment can significantly affect the fluorescence properties of a dye (solvatochromism)[6]. Given that Disperse Red 74 is a hydrophobic "disperse" dye, solvents spanning a range of polarities (e.g., ethanol, acetone, and a nonpolar solvent like cyclohexane) should be tested. It is soluble in ethanol and acetone[1][2].

-

Concentration: A dilute solution is used to avoid inner filter effects, where emitted light is reabsorbed by other dye molecules in the solution.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 1 mg/mL stock solution of Disperse Red 74 in anhydrous ethanol. From this, prepare a dilute working solution (e.g., 1-10 µg/mL) in the solvent of choice.

-

Absorbance Spectrum: Measure the absorbance spectrum of the working solution using a spectrophotometer to identify the absorption maximum (λabs).

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs.

-

Scan a range of longer wavelengths (e.g., from λabs + 20 nm to 800 nm) to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the determined λem.

-

Scan a range of shorter wavelengths (e.g., from 300 nm to λem - 20 nm) to record the excitation spectrum. The peak of this spectrum should correspond closely to the absorbance maximum (λex).

-

-

Repeat in Different Solvents: Repeat steps 2-4 in various solvents to assess the solvatochromic properties of the dye.

Protocol 2: Measuring Fluorescence Quantum Yield (Relative Method)

The quantum yield (Φf) is a measure of the efficiency of the fluorescence process[7]. The relative method, which compares the fluorescence of the unknown sample to a well-characterized standard, is a common and reliable approach[8].

Causality Behind Experimental Choices:

-

Standard Selection: The quantum yield standard should have an emission range that overlaps with Disperse Red 74. For a red-emitting dye, standards like Rhodamine 101 (Φf ≈ 0.91 in ethanol) or Cresyl Violet (Φf ≈ 0.58 in ethanol) are suitable choices[9][10].

-

Absorbance Matching: To ensure that both the sample and the standard are absorbing the same number of photons, their absorbance at the excitation wavelength must be identical and low (< 0.1) to minimize inner filter effects.

Step-by-Step Methodology:

-

Prepare a Series of Dilutions: Prepare a series of dilutions of both Disperse Red 74 and the chosen standard (e.g., Rhodamine 101) in the same solvent (e.g., ethanol).

-

Measure Absorbance and Fluorescence: For each dilution, measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity across the entire emission spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate Quantum Yield: The slope of these plots is proportional to the quantum yield. The quantum yield of the unknown sample (Φunk) can be calculated using the following equation:

Φunk = Φstd * (Slopeunk / Slopestd) * (nunk2 / nstd2)

Where:

-

Φstd is the quantum yield of the standard.

-

Slopeunk and Slopestd are the slopes of the plots for the unknown and standard, respectively.

-

nunk and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Caption: Workflow for relative quantum yield measurement.

Part II: Evaluation of Disperse Red 74 for Cellular Imaging

Once the basic photophysical properties are known, the next crucial step is to assess the dye's performance in a biological context.

Protocol 3: Preparation of Stock Solutions and Cell Staining

This protocol details how to prepare Disperse Red 74 for cell staining and a general procedure for labeling live cells.

Causality Behind Experimental Choices:

-

Stock Solution Solvent: A high-concentration stock solution should be prepared in a water-miscible organic solvent, like DMSO or ethanol, to facilitate dilution into aqueous cell culture media.

-

Working Concentration: The optimal staining concentration must be determined empirically. A range of concentrations should be tested to find the lowest concentration that gives a bright signal with minimal background and no apparent cytotoxicity.

-

Incubation Time: The time required for the dye to enter the cells and accumulate in its target structures needs to be optimized. Too short an incubation may result in weak staining, while too long may lead to non-specific labeling or toxicity[11].

Step-by-Step Methodology:

-

Stock Solution: Prepare a 1 mM stock solution of Disperse Red 74 in anhydrous DMSO. Store at -20°C, protected from light.

-

Cell Culture: Plate cells (e.g., HeLa or A549 cells) on glass-bottom dishes suitable for fluorescence microscopy and grow to 50-70% confluency.

-

Staining Solution Preparation: Dilute the 1 mM stock solution into pre-warmed complete cell culture medium to achieve a range of final working concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS).

-

Add the staining solution to the cells.

-

Incubate for a range of times (e.g., 15 min, 30 min, 60 min) at 37°C in a CO2 incubator.

-

-

Wash and Image:

-

Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium.

-

Add fresh, pre-warmed live-cell imaging medium to the dish.

-

Proceed immediately to imaging on a fluorescence microscope using the pre-determined λex and λem.

-

Protocol 4: Assessing Subcellular Localization

To determine where Disperse Red 74 localizes within the cell, co-staining with organelle-specific fluorescent probes is necessary. Given its hydrophobic nature, a primary hypothesis is that it may accumulate in lipid droplets or membranes.

Step-by-Step Methodology:

-

Stain with Disperse Red 74: Stain cells with the optimized concentration and time for Disperse Red 74 as determined in Protocol 3.

-

Co-stain with Organelle Markers: In the final 15 minutes of the Disperse Red 74 incubation, add a known organelle stain. For example:

-

Wash and Image: Wash the cells as described previously and image using appropriate filter sets for both Disperse Red 74 and the co-stain.

-

Analyze Colocalization: Use image analysis software to merge the channels and quantify the degree of overlap between the signals, for example, by calculating a Pearson's correlation coefficient.

Caption: Workflow for cellular imaging and colocalization.

Protocol 5: Cytotoxicity Assessment

An ideal fluorescent probe should have minimal impact on cell health and function[13]. The potential toxicity of Disperse Red 74 must be evaluated.

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Treatment: Treat the cells with a range of Disperse Red 74 concentrations (the same range as used for staining optimization) for a relevant duration (e.g., 24 hours). Include an untreated control and a positive control for cell death (e.g., staurosporine).

-

Viability Assay: Use a commercially available cell viability assay, such as one based on resazurin (e.g., alamarBlue™) or MTT, to quantify cell viability according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to the untreated control and plot cell viability as a function of Disperse Red 74 concentration to determine the concentration at which toxicity becomes significant. It is important to note that some disperse azo dyes have been shown to have cytotoxic and genotoxic effects[14].

Data Interpretation and Troubleshooting

-

No/Weak Fluorescence: If Disperse Red 74 does not exhibit usable fluorescence, it is unsuitable as a fluorescent probe. Azo dyes are known to undergo efficient non-radiative decay processes, which would quench fluorescence[5].

-

High Background: If staining is non-specific and results in high cytoplasmic background, it may indicate that the dye does not accumulate in a specific organelle or that it is not effectively washed out.

-

Rapid Photobleaching: If the fluorescence signal diminishes quickly upon illumination, the dye is not photostable enough for most imaging applications, especially time-lapse experiments.

-

High Cytotoxicity: If the dye is toxic at concentrations required for good signal-to-noise, it is not suitable for live-cell imaging.

Conclusion

References

- World Dye Variety. (2012, March 6). Disperse Red 74.

- Dyechem. Disperse red 74 TDS.

- MedchemExpress. Disperse red 74 | Fluorescent Dye.

- Chemsrc. (2025, October 9). Disperse Red 74 | CAS#:61703-11-5.

- Hangzhou Epsilon Chemical Co.,Ltd. Disperse red 74.

- PubChem. C.I. Disperse Red 74.

-

Yoshino, J., Kano, N., & Kawashima, T. (2013). Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction. Dalton Transactions, 42(43), 15296-15307. [Link]

-

Owen, D. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e52960. [Link]

-

Khan, M. S., et al. (2018). Synthesis, Characterization and Fluorescence Studies of Novel Tetrachloroperylene-Azo Hybrid Dyes. Journal of Fluorescence, 28, 937-943. [Link]

- University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

-

MDPI. (2023). Design and Application of Fluorescence Probes for Gold Nanocage Complex Perovskite Quantum Dots. Nanomaterials, 13(15), 2188. [Link]

-

Wikipedia. Azo dye. Retrieved from [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Chemical Reviews, 118(23), 11333-11364. [Link]

-

Edinburgh Instruments. What is Quantum Yield?. Retrieved from [Link]

-

Nagano, T. (2011). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Yakugaku Zasshi, 131(10), 1435-1445. [Link]

-

Miller, E. W., et al. (2015). A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. Journal of the American Chemical Society, 137(34), 11145-11150. [Link]

-

da Silva, J. P., et al. (2024). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ACS Omega. [Link]

- Biotium. STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION.

-

Rumin, J., et al. (2013). Analysis of cholesterol trafficking with fluorescent probes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(4), 609-625. [Link]

-

de Souza, A. C. S., et al. (2018). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 836, 36-42. [Link]

-

Magde, D., et al. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Photochemistry and Photobiology, 87(2), 320-330. [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse red 74 TDS|Disperse red 74 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. Azo dye - Wikipedia [en.wikipedia.org]

- 5. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dyespigments.net [dyespigments.net]

- 13. blogs.rsc.org [blogs.rsc.org]

- 14. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]

Application Note: High-Specificity Staining of Hydrophobic Polymers using Disperse Red 74

Executive Summary

This guide details the methodology for using Disperse Red 74 (DR74) , a lipophilic azo dye, to stain and identify hydrophobic polymer matrices. While Nile Red is the fluorescent standard for microplastics and lipids, Disperse Red 74 offers a robust, cost-effective alternative for brightfield microscopy and specific fluorescence channels. Its mechanism relies on solvatochromic partitioning , where the dye preferentially migrates from a polar solvent into the amorphous regions of hydrophobic polymers (e.g., LDPE, PS, PET) due to favorable partition coefficients (

This protocol is designed for researchers in drug delivery (PLGA/PCL microspheres), environmental science (microplastics), and material science (polymer blends).

Technical Specifications & Mechanism

Chemical Profile

| Property | Specification |

| Chemical Name | 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol (and derivatives) |

| CAS Number | 61703-11-5 (or 1533-74-0 depending on salt/ester form) |

| Class | Single Azo Disperse Dye |

| Molecular Weight | ~314.34 g/mol (Base structure) |

| Solubility | Soluble in Acetone, Ethanol, DMSO; Insoluble in Water |

| Absorption Max ( | ~510–520 nm (Solvent dependent) |

| Appearance | Dark Red/Brown Powder |

Mechanism of Action: Solid Solution Formation

Unlike reactive dyes that form covalent bonds, DR74 functions via a solid solution mechanism .

-

Dispersion: The dye is dissolved in a carrier solvent (e.g., Ethanol) that can wet the polymer surface.

-